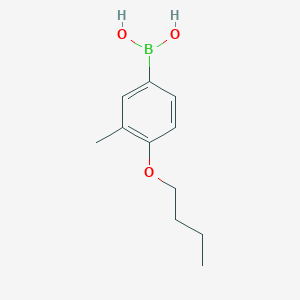
4-Butoxy-3-methylphenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-3-methylphenylboronic Acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-Butoxy-3-methylphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be scaled up to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various organic materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a butoxy group.
4-Methylphenylboronic Acid: Similar in structure but without the butoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a butoxy group.
Uniqueness
4-Butoxy-3-methylphenylboronic Acid is unique due to its butoxy group, which provides different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the butoxy group can provide additional stability or reactivity .
Propriétés
Formule moléculaire |
C11H17BO3 |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
(4-butoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3 |
Clé InChI |
KMXFVBPBBZZDFE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OCCCC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
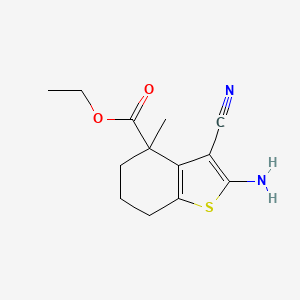

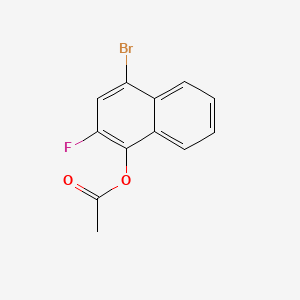
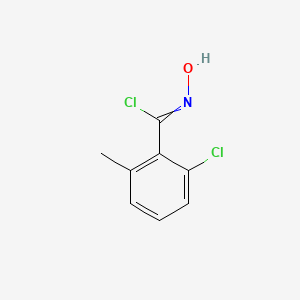
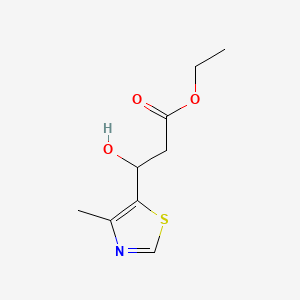
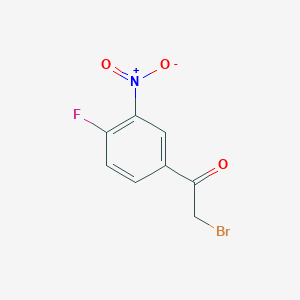
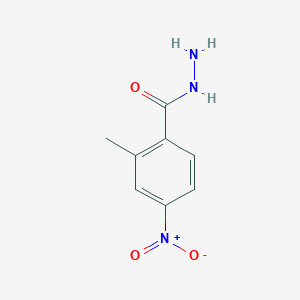
![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
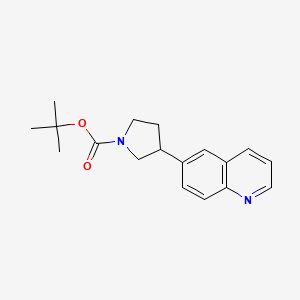
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)

